molecular formula C17H20N4O3S B2446953 Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-36-3

Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2446953
CAS RN: 909574-36-3
M. Wt: 360.43
InChI Key: SGTZCLWRWOPVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research has been conducted on the synthesis of structural analogs to compounds similar to the one , focusing on their potential as antituberculous agents. These compounds are synthesized through three-component condensations involving aromatic or heteroaromatic aldehydes, β-dicarbonyl compounds, and triazole or pyrazole amines. The tuberculostatic activity of these compounds has been evaluated, providing insights into structure-activity relationships (Titova et al., 2019).

  • Another study explored the rearrangement of thiazolopyrimidines into triazolopyrimidines, a reaction induced by the reduction of the C=N bond. The research detailed the synthesis process, supported by single-crystal X-ray diffraction data, and discussed the reaction mechanism, including the transition cage structure (Lashmanova et al., 2019).

Biological Applications

  • The synthetic utility of heteroaromatic azido compounds has been demonstrated through the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines. These compounds were synthesized from active methylene nitriles and azido-substituted thiophenes, highlighting the potential for diverse biological applications (Westerlund, 1980).

  • Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate was synthesized and evaluated for its antitumor activities against human lung and hepatocellular carcinoma cell lines. The study provided insights into the synthesis mechanism and the potential therapeutic applications of such compounds (Gomha et al., 2017).

properties

IUPAC Name

methyl 5-ethyl-7-(2-methoxyphenyl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-5-11-13(15(22)24-3)14(10-8-6-7-9-12(10)23-2)21-16(18-11)19-17(20-21)25-4/h6-9,14H,5H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTZCLWRWOPVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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